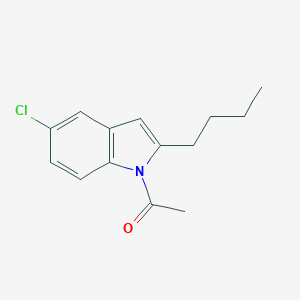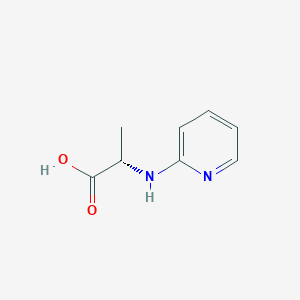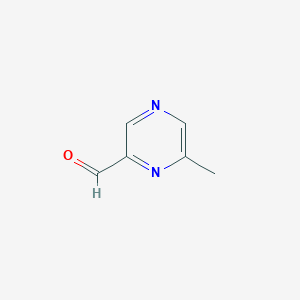
4-(Phosphonomethyl)piperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-(Phosphonomethyl)piperazine-2-carboxylic acid were not found, there have been recent advances in the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(Phosphonomethyl)piperazine-2-carboxylic acid can be represented by the Hill Notation: C6H13N2O5P. Further computational studies may provide more detailed insights into its structural features, vibrational aspects, chemical shifts, and electronic properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-(Phosphonomethyl)piperazine-2-carboxylic acid were not found, piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Medicinal Chemistry: NMDA Receptor Antagonism
PMPC has been identified as an NMDA receptor antagonist . This pharmacological activity is significant because NMDA receptors are involved in synaptic plasticity and memory function. Antagonists of these receptors are researched for potential therapeutic applications in conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain.
Environmental Science: Phosphonate Applications
As a phosphonate compound, PMPC has garnered attention for its potential environmental applications. Phosphonates are known for their ability to chelate metals and are used in water treatment processes to prevent scale and corrosion. They can also be used in the formulation of herbicides and fertilizers.
Materials Science: Polymer Synthesis
In materials science, PMPC can be utilized in the synthesis of polymers. Its phosphonate group can confer flame retardant properties to polymers, which is crucial for developing safer and more durable materials for various industries.
Biochemistry: Enzyme Inhibition
PMPC’s structure allows it to act as an enzyme inhibitor, particularly in pathways involving piperazine or similar heterocyclic compounds . This can be leveraged in biochemical assays and research into enzyme function and regulation.
Pharmacology: Drug Development
The versatility of PMPC in drug development is notable. It can serve as a building block for creating a wide array of pharmacologically active compounds. For instance, derivatives of PMPC have been synthesized for potential use as antituberculosis agents .
Analytical Chemistry: Chromatography
In analytical chemistry, PMPC can be used as a standard or a derivative in chromatographic methods to analyze or separate biological molecules. Its unique chemical properties can aid in the development of more precise analytical techniques .
Safety and Hazards
The safety data sheet for a similar compound, (+/-)-4-Boc-piperazine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
4-(phosphonomethyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N2O5P/c9-6(10)5-3-8(2-1-7-5)4-14(11,12)13/h5,7H,1-4H2,(H,9,10)(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRBBHJXTYIHTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590848 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
CAS RN |
113919-36-1 |
Source


|
| Record name | 4-(Phosphonomethyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
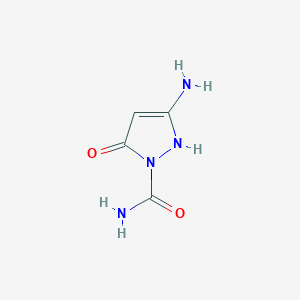
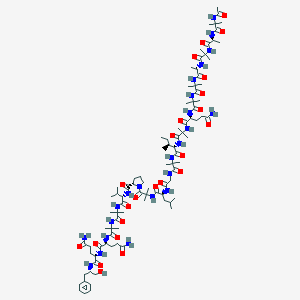
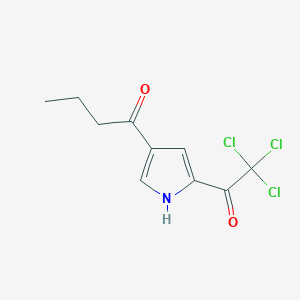
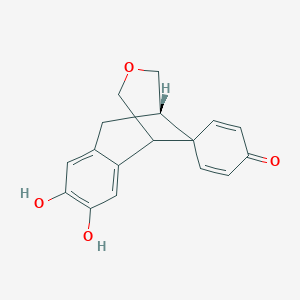
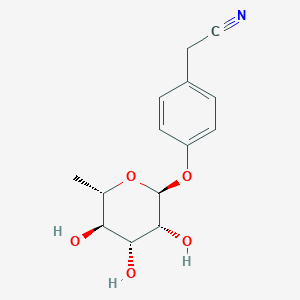

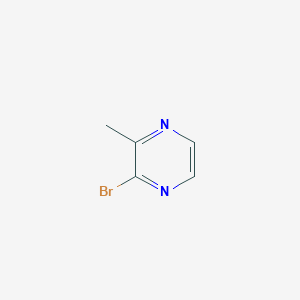

![Benz[f]indan-1-ol](/img/structure/B37803.png)
